2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14949866
Molecular Formula: C19H17ClN6O2
Molecular Weight: 396.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN6O2 |
|---|---|
| Molecular Weight | 396.8 g/mol |
| IUPAC Name | 2-chloro-N-[2-(4-methoxyindol-1-yl)ethyl]-5-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C19H17ClN6O2/c1-28-18-4-2-3-17-14(18)7-9-25(17)10-8-21-19(27)15-11-13(5-6-16(15)20)26-12-22-23-24-26/h2-7,9,11-12H,8,10H2,1H3,(H,21,27) |
| Standard InChI Key | CXPMUTYHTGGTKV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C=CN2CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Introduction
2-Chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that combines indole, benzamide, and tetrazole moieties. This compound is of significant interest in various scientific fields due to its potential biological activities and chemical versatility. It is primarily utilized in research settings for its applications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of 2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The process requires careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yields and purity of the final product.
Biological Activity and Applications
Indole derivatives, including this compound, have been extensively studied for their roles in pharmaceuticals, particularly in the treatment of various diseases. The presence of tetrazole and benzamide moieties further enhances its potential for biological activity, making it a candidate for research in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume